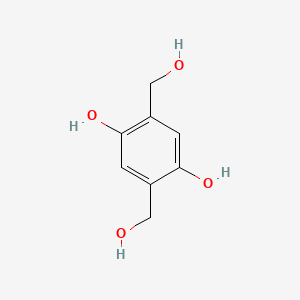

2,5-bis(Hydroxymethyl)benzene-1,4-diol

Description

Contextualization within the Aromatic Polyol Landscape

Aromatic polyols are a class of organic compounds characterized by the presence of one or more aromatic rings and multiple hydroxyl (-OH) groups. lecronchem.comgantrade.com These structural features impart a combination of rigidity, thermal stability, and reactivity, making them valuable precursors in polymer science and materials chemistry. lecronchem.comgantrade.com The aromatic core contributes to the thermal resistance and mechanical strength of the resulting materials, while the hydroxyl groups provide reactive sites for polymerization and other chemical transformations. lecronchem.comresearchgate.net

In this context, 2,5-bis(hydroxymethyl)benzene-1,4-diol, with its hydroquinone (B1673460) ring substituted with two hydroxymethyl (-CH₂OH) groups, presents a distinct set of properties. Unlike simpler aromatic diols, the presence of both phenolic hydroxyls and benzylic hydroxyls offers multiple points for functionalization. This dual reactivity allows for selective chemical modifications, enabling the design of materials with tailored properties.

The properties of polymers derived from aromatic polyols are highly dependent on the structure of the polyol itself. For instance, aromatic polyester (B1180765) polyols are known to enhance the hardness, abrasion resistance, and hydrolytic stability of polyurethanes. gantrade.com The incorporation of aromatic structures, such as the benzene (B151609) ring in this compound, generally leads to materials with improved thermal performance and flame retardancy. bakelite.com

Significance as a Multifunctional Organic Scaffold in Contemporary Chemistry

The concept of a "multifunctional organic scaffold" refers to a core molecular structure that can be elaborated into a variety of more complex molecules and materials. This compound exemplifies this concept through its symmetrically substituted aromatic ring and its four reactive hydroxyl groups. This high degree of functionality allows it to act as a versatile building block or "linker" in the construction of larger, well-defined architectures.

One of the key areas where this compound shows significant promise is in the synthesis of coordination polymers and metal-organic frameworks (MOFs). nih.govusu.edu In these applications, the diol can coordinate to metal ions through its hydroxyl groups, leading to the formation of extended one-, two-, or three-dimensional networks. The rigid nature of the benzene ring helps to create porous structures with potential applications in gas storage, separation, and catalysis. nih.govresearchgate.net

Furthermore, the reactivity of the hydroxyl groups makes this compound a valuable monomer in the production of various polymers. It can be used to synthesize polyesters, polyethers, and polyurethanes with specific properties imparted by the aromatic core. Research has demonstrated the synthesis of derivatives of this diol for use in creating novel organic semiconductors and other functional materials.

The following data tables provide key information regarding the properties of this compound and its derivatives, as well as its application in the synthesis of new materials.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 13949-81-0 | nih.govchemsrc.com |

| Molecular Formula | C₈H₁₀O₄ | nih.gov |

| Molecular Weight | 170.16 g/mol | nih.gov |

| Synonyms | 1,4-Benzenedimethanol, 2,5-dihydroxy- | nih.gov |

Table 2: Research Findings on the Application of this compound Derivatives

| Derivative/Application | Research Focus | Key Findings |

| 2,5-bis(hydroxymethyl)benzene-1,4-dialdehyde | Synthesis of extended isoindigo-based monomers for conjugated polymers. | Successfully synthesized and used as a building block in a double Knoevenagel condensation. researchgate.net |

| 2,5-bis(hexyloxy)-1,4-bis(hydroxymethyl)benzene | Provided as a rare chemical for early discovery research. | A derivative with modified solubility due to the hexyloxy groups. sigmaaldrich.com |

| Coordination Polymers | Synthesis of coordination polymers using 2,5-dihydroxy-1,4-benzoquinone (B104904) (a related compound) and various metal ions. | Resulted in the formation of 1D zigzag chains and 2D net structures with porous properties. nih.gov |

| Metal-Organic Frameworks (MOFs) | High-yield synthesis of MOFs based on 2,5-dihydroxy-1,4-benzoquinone. | A new synthetic route improved the yield of these crystalline polymers to nearly 100%. usu.edu |

Structure

3D Structure

Properties

CAS No. |

13949-81-0 |

|---|---|

Molecular Formula |

C8H10O4 |

Molecular Weight |

170.16 g/mol |

IUPAC Name |

2,5-bis(hydroxymethyl)benzene-1,4-diol |

InChI |

InChI=1S/C8H10O4/c9-3-5-1-7(11)6(4-10)2-8(5)12/h1-2,9-12H,3-4H2 |

InChI Key |

GTJJZOXIKFNHJS-UHFFFAOYSA-N |

SMILES |

C1=C(C(=CC(=C1O)CO)O)CO |

Canonical SMILES |

C1=C(C(=CC(=C1O)CO)O)CO |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2,5 Bis Hydroxymethyl Benzene 1,4 Diol

Established Synthetic Pathways for 2,5-bis(Hydroxymethyl)benzene-1,4-diol

The synthesis of this compound is most reliably accomplished through established multi-step sequences. These methods typically involve the formation of a dialdehyde (B1249045) intermediate which is then reduced to the target diol.

Direct Synthetic Approaches

Direct synthesis of this compound from basic starting materials like hydroquinone (B1673460) and formaldehyde (B43269) in a single step is not a widely documented or established method. The primary challenge in such an approach lies in controlling the regioselectivity of the hydroxymethylation reaction to exclusively obtain the 2,5-disubstituted product. lew.ro Reactions of hydroquinone with formaldehyde under basic catalysis tend to lead to the formation of resins, where multiple hydroxymethyl groups react to form complex polymers. lew.ro

Multi-step Conversions from Benzenedialdehyde Precursors

A more controlled and common route to this compound involves the use of benzenedialdehyde precursors. A key intermediate in this approach is 2,5-bis(hydroxymethyl)benzene-1,4-dialdehyde. The synthesis of this dialdehyde has been reported, providing a crucial stepping stone to the final product. researchgate.net

The subsequent and final step in this pathway is the reduction of the aldehyde functional groups to hydroxymethyl groups. This transformation is a standard procedure in organic synthesis. While specific detailed procedures for the reduction of 2,5-bis(hydroxymethyl)benzene-1,4-dialdehyde to the corresponding diol are not extensively reported in readily available literature, analogous reductions of quinones and aldehydes are well-established. For instance, the reduction of quinones to hydroquinones can be efficiently achieved using catalytic transfer hydrogenation with systems like palladium on carbon (Pd/C) and a hydrogen donor such as ammonium (B1175870) formate. This method is known to be effective for a variety of quinone structures.

A plausible synthetic scheme starting from a suitable benzenedialdehyde is outlined below:

| Step | Reaction | Reactants/Reagents | Product |

| 1. | Synthesis of Dialdehyde Precursor | Varies depending on starting material | 2,5-bis(hydroxymethyl)benzene-1,4-dialdehyde |

| 2. | Reduction | 2,5-bis(hydroxymethyl)benzene-1,4-dialdehyde, Reducing Agent (e.g., NaBH₄, H₂/Catalyst) | This compound |

Advanced Catalytic Strategies in this compound Synthesis

The development of advanced catalytic methods is crucial for improving the efficiency and selectivity of chemical syntheses. For this compound, catalytic strategies could be applied to both the formation of precursors and potentially to direct synthesis routes.

Heterogeneous Catalysis for Hydroxymethylation

Heterogeneous catalysis offers advantages in terms of catalyst recovery and process simplification. In the context of synthesizing the target diol, heterogeneous catalysts could be employed for the hydroxymethylation of hydroquinone. While specific catalysts for the direct synthesis of this compound are not prominently featured in the literature, related research on the catalytic hydroxymethylation of phenols provides some insights. researchgate.net For example, the regioselective catalytic hydroxymethylation of phenol (B47542) with formaldehyde has been explored, which is a key transformation required for the synthesis of the target molecule from hydroquinone. researchgate.net

Homogeneous Catalysis in Synthetic Routes

Homogeneous catalysts can offer high activity and selectivity under mild reaction conditions. In the synthesis of this compound, homogeneous catalysts could play a role in the formation of the dialdehyde precursor or in a direct hydroxymethylation process. For instance, the synthesis of 2,5-diformylfuran, a related dialdehyde, from various carbohydrates has been achieved using homogeneous catalytic systems. mdpi.com While not directly applicable to the benzene-based target, these studies highlight the potential of homogeneous catalysis in achieving selective oxidations and formations of aldehyde functionalities which are key steps in the multi-step synthesis of this compound.

Regioselective and Stereoselective Synthesis Considerations

Achieving the desired substitution pattern and stereochemistry is a fundamental aspect of synthetic chemistry. For this compound, regioselectivity is a key challenge, while stereoselectivity is not a factor for the achiral target molecule itself.

The primary regiochemical challenge in the synthesis of this compound is the selective introduction of the two hydroxymethyl groups at the 2 and 5 positions of the hydroquinone ring. The hydroxyl groups of hydroquinone are ortho-, para-directing, meaning that electrophilic substitution reactions would likely lead to a mixture of products. Controlling this selectivity is a major hurdle for direct synthesis approaches. Multi-step syntheses that start with a precursor where the desired substitution pattern is already established, such as 2,5-dihydroxyterephthalaldehyde (B1588973), circumvent this issue. The selective monoetherification of substituted hydroquinones, where the reaction occurs at the less hindered phenolic hydroxyl group, demonstrates that regioselectivity can be achieved in reactions involving hydroquinone derivatives. researchgate.net

As this compound is an achiral molecule, stereoselective synthesis is not a primary concern for the final product. However, if chiral catalysts were to be employed in any of the synthetic steps, for instance, in a catalytic asymmetric reduction of a diketone precursor, it could lead to the formation of chiral intermediates. General principles of stereoselective synthesis, such as those employed in the creation of complex molecules with multiple stereocenters, could be relevant in the synthesis of more complex derivatives of the target diol. nih.govyoutube.com

Functional Group Transformations and Derivatization of this compound

Oxidative Modifications of Hydroxymethyl Moieties

The selective oxidation of the hydroxymethyl groups of this compound presents a pathway to important diformyl and dicarboxy derivatives. While direct oxidation of this specific compound is not extensively documented in readily available literature, analogous transformations of similar structures, such as 5-hydroxymethylfurfural (B1680220) (HMF), provide a strong basis for predicting its reactivity. The oxidation of HMF to 2,5-diformylfuran (DFF) is a well-established process and serves as a valuable model. google.comchempoint.com

The partial oxidation of the hydroxymethyl groups to aldehydes would yield 2,5-diformyl-1,4-hydroquinone. This transformation is critical as dialdehydes are key building blocks in the synthesis of various conjugated polymers and macrocycles. Common methods for the selective oxidation of benzylic alcohols to aldehydes that could be applicable include the use of mild oxidizing agents like manganese dioxide (MnO2) or Swern oxidation conditions.

Further oxidation of the hydroxymethyl groups, or the intermediate dialdehyde, would lead to the formation of 2,5-dihydroxyterephthalic acid. This dicarboxylic acid is a valuable monomer for the synthesis of high-performance polyesters and other polymers. Stronger oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid would likely be required for this transformation. The table below summarizes potential oxidative modifications based on analogous reactions.

| Starting Material | Target Product | Potential Reagents |

| This compound | 2,5-diformyl-1,4-hydroquinone | MnO2, Swern Oxidation (Oxalyl chloride, DMSO, triethylamine) |

| This compound | 2,5-dihydroxyterephthalic acid | KMnO4, H2CrO4 |

| 2,5-diformyl-1,4-hydroquinone | 2,5-dihydroxyterephthalic acid | Tollen's reagent (Ag(NH3)2OH), Jones reagent (CrO3/H2SO4) |

This table presents potential synthetic pathways based on established organic chemistry principles and analogous reactions.

Reductive Transformations of Substituents

Reductive transformations of this compound and its derivatives can proceed at several functional groups, depending on the substrate and the reducing agent employed. The starting molecule itself is a hydroquinone, which is the reduced form of a quinone.

One significant reductive pathway involves the hydrogenation of the aromatic ring. Catalytic hydrogenation of hydroquinone over a rhodium-on-silica catalyst has been shown to yield dihydroxycyclohexane derivatives. researchgate.net Applying similar conditions to this compound would be expected to produce 2,5-bis(hydroxymethyl)cyclohexane-1,4-diol, a saturated diol that could be a useful monomer for polyesters with different thermal and mechanical properties compared to its aromatic counterpart.

If the hydroxymethyl groups are first oxidized to aldehydes to form 2,5-diformyl-1,4-hydroquinone, these aldehyde groups can then be subject to reductive transformations. For instance, reductive amination can be employed to convert the dialdehyde into 2,5-bis(aminomethyl)-1,4-hydroquinone. This reaction would typically involve treatment with ammonia (B1221849) in the presence of a reducing agent like hydrogen and a nickel-based catalyst, by analogy to the reductive amination of 2,5-diformylfuran. google.comrsc.org

Furthermore, should a nitro group be introduced onto the aromatic ring through electrophilic substitution (see section 2.4.3), it can be readily reduced to an amino group. A variety of reagents are effective for the reduction of aromatic nitro compounds to anilines, including catalytic hydrogenation (e.g., with H2/Pd-C), or treatment with metals in acidic media (e.g., Fe/HCl or Sn/HCl). nih.govbioplasticsnews.com

| Substrate Derivative | Target Product | Reagents |

| This compound | 2,5-bis(hydroxymethyl)cyclohexane-1,4-diol | H2, Rh/SiO2 |

| 2,5-diformyl-1,4-hydroquinone | 2,5-bis(aminomethyl)-1,4-hydroquinone | NH3, H2, Ni-Raney |

| Nitro-substituted this compound | Amino-substituted this compound | H2/Pd-C, Fe/HCl, Sn/HCl |

This table outlines potential reductive transformations of this compound and its derivatives.

Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Core

The aromatic core of this compound is highly activated towards electrophilic aromatic substitution due to the presence of two strongly electron-donating hydroxyl groups. These hydroxyl groups are ortho, para-directing. In this specific molecule, the positions ortho to the hydroxyl groups (positions 3 and 6) are available for substitution. The hydroxymethyl groups are weakly deactivating. Therefore, electrophilic attack is expected to occur at the 3 and 6 positions.

Common electrophilic aromatic substitution reactions that could be applied include halogenation (e.g., with Br2 or Cl2), nitration (with HNO3/H2SO4), and Friedel-Crafts alkylation or acylation (with an alkyl/acyl halide and a Lewis acid catalyst). For example, the Friedel-Crafts alkylation of hydroquinone is a known industrial reaction. bioplasticsnews.com

Nucleophilic aromatic substitution on the hydroquinone ring is generally not feasible as the ring is electron-rich. Such reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to facilitate attack by a nucleophile. google.com Therefore, to perform a nucleophilic substitution, the ring would first need to be functionalized with groups such as nitro or cyano groups via electrophilic substitution.

| Reaction Type | Reagents | Expected Product |

| Bromination | Br2 in a suitable solvent | 3,6-dibromo-2,5-bis(hydroxymethyl)benzene-1,4-diol |

| Nitration | HNO3, H2SO4 | 3-nitro-2,5-bis(hydroxymethyl)benzene-1,4-diol |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | 3-acyl-2,5-bis(hydroxymethyl)benzene-1,4-diol |

This table illustrates potential electrophilic substitution reactions on the aromatic core of this compound.

Etherification and Esterification for Polymer Precursors

Both the phenolic and the benzylic hydroxyl groups of this compound can undergo etherification and esterification reactions. These reactions are particularly important for the synthesis of novel polymers. The di-functionality of the molecule in terms of both phenolic and primary alcohol groups makes it a versatile monomer for step-growth polymerization.

Esterification: this compound can be used as a diol monomer in polycondensation reactions with dicarboxylic acids or their derivatives (e.g., diacyl chlorides or diesters) to produce polyesters. The reactivity of the phenolic versus the benzylic hydroxyls can be a factor in the polymerization process. Enzymatic polymerization, for instance using Candida antarctica lipase (B570770) B (CALB), has been successfully employed for the synthesis of polyesters from similar aromatic diols like 2,5-bis(hydroxymethyl)furan (BHMF) and aliphatic diesters. researchgate.netyork.ac.uk These methods often offer greener and more selective routes to polyesters. The resulting polymers would incorporate the rigid hydroquinone unit, which can impart desirable thermal and mechanical properties.

Etherification: The phenolic hydroxyl groups are acidic and can be readily converted to ethers under Williamson ether synthesis conditions (reaction with an alkyl halide in the presence of a base). The benzylic alcohols can also be etherified, for example, by reaction with epoxides or through condensation reactions. The synthesis of polyethers can be envisioned by reacting this compound with a dihalide or a diepoxide. For instance, reaction with epichlorohydrin (B41342) would lead to the formation of a diglycidyl ether derivative, a common precursor for epoxy resins. google.com

The use of this compound as a monomer can lead to a variety of polymers with tailored properties, depending on the co-monomer and the type of linkage (ester or ether) formed.

| Polymer Type | Co-monomer | Potential Linkage |

| Polyester (B1180765) | Dicarboxylic acid (e.g., adipic acid, terephthalic acid) | Ester |

| Polyether | Dihalide (e.g., 1,4-dibromobutane) | Ether |

| Epoxy Resin Precursor | Epichlorohydrin | Glycidyl ether |

This table summarizes the potential of this compound as a monomer for different polymer types.

Applications of 2,5 Bis Hydroxymethyl Benzene 1,4 Diol in Advanced Materials Science

Role as a Monomer in Polymeric Material Synthesis

The presence of four hydroxyl groups with differing reactivity—two benzylic and two phenolic—positions 2,5-bis(hydroxymethyl)benzene-1,4-diol as a valuable monomer for creating sophisticated polymer structures. The rigid aromatic ring is capable of imparting thermal stability and mechanical strength, while the multiple functional groups offer pathways to linear, branched, or cross-linked polymer networks.

The two primary alcohol groups of this compound are prime reactive sites for polycondensation reactions. In this process, the diol monomer can be reacted with a dicarboxylic acid or its more reactive derivatives (such as a diacid chloride or diester) to form polyester (B1180765) chains, releasing a small molecule like water or methanol (B129727) as a byproduct.

While direct polymerization studies of this compound are not extensively documented, its structural analogue, Hydroquinone (B1673460) bis(2-hydroxyethyl) ether (HQEE), provides a well-researched precedent. HQEE is an aromatic diol widely used as a chain extender in the synthesis of high-performance polyurethanes and polyesters. atamanchemicals.comgantrade.com For instance, a series of thermoplastic copolyesters, poly(butylene-co-hydroquinone bis(2-hydroxyethyl)ether terephthalates) (PBHT), have been synthesized via melt polycondensation using HQEE, 1,4-butanediol, and dimethyl terephthalate. atamanchemicals.comchemicalbook.com The incorporation of the rigid HQEE segment into the polymer backbone significantly enhances the thermal properties of the resulting materials. chemicalbook.com The rigid phenylene group of this compound is expected to confer similar benefits, such as increased glass transition temperature (Tg) and thermal stability, to polyester or polyether chains.

Table 1: Influence of Aromatic Diol (HQEE) Content on Thermal Properties of Copolyesters Data based on analogous poly(butylene-co-hydroquinone bis(2-hydroxyethyl)ether terephthalates) systems.

| Molar Ratio of HQEE / 1,4-butanediol | Glass Transition Temp. (Tg) | Melting Temp. (Tm) |

| 0 / 100 (Pure PBT) | 37 °C | 208 °C |

| 9 / 91 | - | 174 °C |

| 18 / 82 | - | - |

| 27 / 73 | 43 °C | - |

| Source: atamanchemicals.comchemicalbook.com |

A key feature of this compound is its tetra-functionality, which enables its use as a potent cross-linking agent. Unlike difunctional diols like HQEE which primarily form linear chains, this monomer can form a three-dimensional network structure. kemiworks.com The two primary hydroxymethyl groups and the two phenolic hydroxyls can all participate in reactions with suitable multi-functional co-monomers or cross-linking agents, such as diisocyanates or epoxides.

For example, reaction with a diisocyanate like Methylene Diphenyl Diisocyanate (MDI) could lead to the formation of a highly rigid, cross-linked polyurethane network. Such materials are prized for their exceptional thermal stability, chemical resistance, and mechanical integrity, making them suitable for demanding applications in coatings, adhesives, and composite materials. The density of cross-links, and thus the final properties of the material, could be precisely controlled by adjusting the stoichiometry of the reactants. This multi-point reactivity makes the molecule a candidate for producing thermosetting resins with high performance characteristics.

The push towards sustainable materials has generated significant interest in monomers derived from renewable resources. kpi.ua While hydroquinone has traditionally been sourced from petroleum, pathways are being developed to produce aromatic chemicals from biomass. The integration of monomers like this compound into polymer architectures aligns with the goal of creating materials with enhanced properties from potentially sustainable feedstocks.

This strategy is paralleled by extensive research into furan-based monomers, which are readily derived from carbohydrates. kpi.ua For example, 2,5-bis(hydroxymethyl)furan (BHMF) is a bio-based aromatic diol used to synthesize polyesters with tunable properties. uva.nl Polyesters derived from renewable resources like 2,5-furandicarboxylic acid and bio-based diols like 1,4:3,6-dianhydrohexitols have demonstrated excellent thermal stability and high glass transition temperatures, proving that high-performance polymers can be made entirely from non-fossil feedstocks. kpi.ua By serving as a rigid aromatic building block, this compound could play a similar role in advancing the performance of next-generation sustainable polymers.

Building Block for Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable functionalities. rsc.org The precise arrangement of organic building blocks (linkers) allows for the rational design of materials for applications in gas storage, catalysis, and sensing. monash.edu this compound serves as a crucial precursor in the synthesis of linkers for these advanced materials.

The compound this compound is a documented chemical intermediate in the synthesis of 2,5-dihydroxyterephthalaldehyde (B1588973) (DHTA), a C2-symmetric linker used in COF construction. researchgate.net The synthesis involves a two-step process: first, the reduction of 2,5-dihydroxyterephthalic acid using a reducing agent like borane (B79455) tetrahydrofuran (B95107) complex (BH₃·THF) to yield this compound as a stable intermediate. researchgate.net This diol is then oxidized to the final dialdehyde (B1249045) linker, DHTA. researchgate.net

This DHTA linker, containing the core structure of the parent diol, is then reacted with complementary multi-topic linkers through polycondensation reactions to form the extended COF network. For example, the condensation of the C2-symmetric DHTA with a C3-symmetric amine like 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPB) results in a 2D COF with a well-defined hexagonal porous topology. researchgate.net The geometry of the linkers directly predefines the geometry and porosity of the resulting framework. rsc.org

Table 2: Example of COF Synthesis Using a Linker Derived from this compound

| Precursor Compound | Final Linker | Linker Symmetry | Co-Linker | Resulting COF Topology |

| This compound | 2,5-dihydroxyterephthalaldehyde (DHTA) | C₂ | 1,3,5-tris(4-aminophenyl)benzene (TAPB) | 2D Hexagonal |

| Source: researchgate.net |

The true value of using this compound as a precursor is realized in the functionality it imparts to the final COF structure. The two phenolic hydroxyl groups from the original diol are retained in the DHTA linker and become an integral part of the COF's pore walls. researchgate.net

These hydroxyl groups are not merely structural; they are functional sites that can dramatically influence the material's properties. They can:

Increase Surface Polarity: The -OH groups make the pore environment more hydrophilic, which can be advantageous for the selective adsorption of polar molecules.

Provide Hydrogen-Bonding Sites: The hydroxyls can act as both hydrogen bond donors and acceptors, enabling specific interactions with guest molecules, which is crucial for applications in sensing or catalysis. researchgate.net

Enable Post-Synthetic Modification: The reactive -OH groups can be further modified after the COF is formed, allowing for the covalent grafting of other functional molecules to fine-tune the pore chemistry for specific tasks.

A practical application of this inherent functionalization is seen in COFs built from DHTA for the sensitive detection of neurotransmitters like dopamine. researchgate.net The hydroxyl groups on the pore surface play a key role in the recognition and binding of the target analyte, demonstrating how the chemistry of the initial building block directly translates to advanced functionality in the final material.

Mechanistic Insights into COF Formation with Dihydroxy-bis(hydroxymethyl)benzene Linkers

While direct mechanistic studies on the formation of Covalent Organic Frameworks (COFs) using this compound are not extensively documented, insights can be drawn from related systems, particularly those involving boronate ester and imine linkages. The formation of COFs is a dynamic process that relies on reversible covalent bond formation to achieve crystalline, porous structures.

For dihydroxy-bis(hydroxymethyl)benzene linkers, the most probable route to COF formation would involve condensation reactions with complementary building blocks. For instance, the diol functionalities can react with boronic acids to form boronate ester-linked COFs. Mechanistic studies on the formation of COF-5, a well-known boronate ester-linked COF, reveal that the process is highly dependent on reaction conditions such as temperature and solvent composition. nih.gov The formation of COF-5 from the reaction of 1,4-benzenediboronic acid and 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) proceeds through an initial homogeneous phase where soluble oligomers are formed, followed by nucleation and precipitation of the crystalline framework. nih.gov The rate of COF formation has been shown to have a second-order dependence on both the boronic acid and catechol moieties, suggesting a direct condensation mechanism. nih.gov A similar mechanistic pathway can be envisioned for COFs synthesized from this compound, where the diol groups would react with boronic acid linkers.

Alternatively, the hydroxymethyl groups could be oxidized to formyl groups, creating a dialdehyde linker. This dialdehyde derivative of this compound could then be used to form imine-linked COFs through condensation with amine-containing linkers. Recent studies on imine-linked COFs have shown that these materials can form rapidly as crystalline sheets that subsequently stack and reorganize into more ordered structures over time. nih.gov The initial stages of polymerization are crucial for establishing the long-range order of the resulting framework. nih.gov The presence of the hydroxyl groups on the benzene (B151609) ring of a dialdehyde derived from this compound could influence the electronic properties and stacking behavior of the resulting imine-linked COF.

The table below summarizes key mechanistic aspects of COF formation relevant to dihydroxy-bis(hydroxymethyl)benzene linkers, based on studies of analogous systems.

| Linkage Type | Key Mechanistic Steps | Factors Influencing Formation | Relevant Findings from Analogous Systems |

| Boronate Ester | Reversible condensation of diols and boronic acids. | Temperature, solvent, monomer concentration, presence of water. | Formation of soluble oligomers followed by nucleation and precipitation. Rate is second-order in both diol and boronic acid. nih.gov |

| Imine | Reversible condensation of aldehydes and amines. | Catalyst (e.g., acetic acid), solvent polarity, reaction time. | Rapid formation of crystalline 2D sheets followed by stacking and reorganization. nih.gov |

Ligand and Linker in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The versatile coordination chemistry of the hydroxyl and hydroxymethyl groups makes this compound an attractive ligand for the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. The ability of this molecule to bridge metal centers can lead to the formation of one-, two-, or three-dimensional networks with potential applications in gas storage, separation, and catalysis.

The design of MOFs relies on the predictable coordination of metal ions or clusters with organic linkers. The geometry and connectivity of the linker are crucial in determining the topology of the resulting framework. This compound offers several features that are desirable in a MOF ligand:

Multiple Coordination Sites: The presence of two hydroxyl and two hydroxymethyl groups allows for various coordination modes with metal centers. The hydroxyl groups can deprotonate to act as anionic O-donors, while the hydroxymethyl groups can coordinate as neutral O-donors.

Rigidity: The benzene core provides rigidity, which is essential for the formation of porous and stable frameworks.

Research on related dihydroxybenzene derivatives, such as 2,5-dihydroxy-1,4-benzoquinone (B104904), has demonstrated their utility in constructing coordination polymers with interesting magnetic and electronic properties. nih.gov Similarly, the use of ligands with flexible bis(imidazole) and dicarboxylate co-ligands has led to the assembly of diverse coordination architectures. These studies highlight the importance of ligand geometry and functionality in directing the self-assembly of MOFs and coordination polymers.

The formation of MOFs and coordination polymers is a prime example of supramolecular assembly, where non-covalent interactions play a significant role in the final structure. In the case of this compound, hydrogen bonding between the hydroxyl and hydroxymethyl groups of adjacent ligands, or between the ligands and solvent molecules, can influence the packing of the coordination network.

The study of hydroquinone and its ability to form clathrates, where guest molecules are trapped within the host lattice, provides a basis for understanding the potential supramolecular interactions of this compound. taylorfrancis.com The hydroxyl groups of hydroquinone are known to form extensive hydrogen-bonded networks, creating cavities that can encapsulate small molecules. taylorfrancis.com It is conceivable that this compound could form similar hydrogen-bonded assemblies, which could then be used as templates for the synthesis of more complex materials. The interplay between coordination bonds and hydrogen bonds can lead to the formation of intricate and functional supramolecular architectures.

Development of Other Advanced Functional Materials

Beyond COFs and MOFs, this compound can be utilized in the development of other advanced functional materials through self-assembly and host-guest chemistry.

Self-assembly is a powerful bottom-up approach for the creation of well-defined nanostructures. The ability of this compound to form hydrogen bonds makes it a suitable building block for the construction of self-assembled systems. For instance, in solution, it could potentially form aggregates, such as vesicles or fibers, driven by intermolecular hydrogen bonding and π-π stacking interactions between the benzene rings.

The formation of hierarchical structures, where ordered arrangements exist at multiple length scales, is a key goal in materials science. The self-assembly of this compound could lead to the formation of primary nanostructures, which could then organize into larger, more complex architectures. This hierarchical self-assembly could be influenced by factors such as solvent, temperature, and the presence of other molecules.

Host-guest chemistry involves the formation of a complex between a host molecule, which has a cavity, and a guest molecule that fits within it. The hydroxyl-rich structure of this compound suggests its potential to act as a host for small molecules. The formation of inclusion complexes is driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions.

The parent compound, hydroquinone, is known to form inclusion compounds, or clathrates, with a variety of guest molecules. taylorfrancis.com The crystal structure of hydroquinone can adopt different polymorphic forms, some of which contain cavities that can accommodate guest molecules. taylorfrancis.com It is plausible that this compound and its derivatives could also form such inclusion complexes. The hydroxymethyl groups could further enhance the binding capabilities of the host by providing additional sites for hydrogen bonding with the guest molecule. The ability to form stable host-guest complexes opens up possibilities for applications in areas such as sensing, separation, and drug delivery. For example, a study on a hydrogen-bonded verdazyl radical and hydroquinone molecular solid demonstrated strong magnetic exchange through π-stacked radicals within a hydrogen-bonded network. acs.org

Spectroscopic and Structural Characterization in Research of 2,5 Bis Hydroxymethyl Benzene 1,4 Diol

Advanced Spectroscopic Techniques for Elucidation

Spectroscopic techniques are fundamental to the characterization of 2,5-bis(hydroxymethyl)benzene-1,4-diol, each providing unique insights into its molecular architecture and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum is anticipated to be relatively simple and highly informative. The symmetry of the molecule would render the two aromatic protons chemically equivalent, giving rise to a single singlet. The four protons of the two equivalent hydroxymethyl (-CH₂OH) groups would also produce a singlet. The protons of the two phenolic hydroxyl (-OH) groups and the two alcoholic hydroxyl groups would each appear as singlets, although their chemical shifts could be concentration and solvent dependent. The expected chemical shifts can be estimated based on the parent compound, hydroquinone (B1673460), which shows a singlet for its aromatic protons around 6.8 ppm in D₂O. chemicalbook.comscience-softcon.de The hydroxymethyl protons would likely appear in the range of 4.5-5.0 ppm.

¹³C NMR: The carbon NMR spectrum would further confirm the molecule's symmetry. Three distinct signals are expected in the aromatic region: one for the two carbons bearing the hydroxyl groups, one for the two carbons bonded to the hydroxymethyl groups, and one for the two unsubstituted aromatic carbons. The carbon of the hydroxymethyl groups would appear as a single signal in the aliphatic region, typically around 60-70 ppm. For comparison, the aromatic carbons in hydroquinone appear at approximately 151.7 ppm (C-O) and 119.1 ppm (C-H) in D₂O. science-softcon.de

DEPT and 2D NMR: Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be used to differentiate between CH, CH₂, and CH₃ groups, although only CH and CH₂ groups are present in this molecule. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the connectivity between protons and carbons, for instance, by showing a correlation between the hydroxymethyl protons and their corresponding carbon atom.

| Proton (¹H) | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic C-H | ~6.8-7.0 | Singlet | 2H |

| Methylene (-CH₂-) | ~4.5-5.0 | Singlet | 4H |

| Phenolic -OH | Variable | Singlet | 2H |

| Alcoholic -OH | Variable | Singlet | 2H |

| Carbon (¹³C) | Expected Chemical Shift (ppm) |

| C-OH (aromatic) | ~150-155 |

| C-CH₂OH (aromatic) | ~125-130 |

| C-H (aromatic) | ~115-120 |

| -CH₂OH (aliphatic) | ~60-70 |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the characteristic vibrational modes of the functional groups within this compound.

IR Spectroscopy: The IR spectrum is expected to be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the phenolic and alcoholic hydroxyl groups, which are likely to be involved in hydrogen bonding. iarjset.com The C-O stretching vibrations of the phenolic and alcoholic groups would appear in the fingerprint region, typically between 1260-1000 cm⁻¹. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while the aromatic C=C stretching vibrations would give rise to peaks in the 1500-1600 cm⁻¹ region. iarjset.com The spectrum of the related compound 2,5-bis(n-benzyl-n-methyl-aminomethyl) hydroquinone shows characteristic peaks in these regions. nist.gov

Raman Spectroscopy: In the Raman spectrum, the symmetric stretching of the benzene (B151609) ring is expected to be a strong band, as is typical for hydroquinone derivatives. chemicalbook.comrsc.org Characteristic Raman bands for hydroquinone have been identified at approximately 1612 cm⁻¹ (C-C stretching) and 1180 cm⁻¹ (C-H bending). iarjset.com The O-H stretching vibrations are generally weak in Raman spectra. The symmetric nature of the 2,5-disubstituted pattern would likely lead to distinct and well-defined peaks.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H Stretch (H-bonded) | 3200-3600 (Broad) | Weak |

| Aromatic C-H Stretch | 3000-3100 | 3050-3070 |

| Aromatic C=C Stretch | 1500-1600 | 1590-1615 |

| C-O Stretch | 1000-1260 | 1220-1230 |

| C-H Bend | Not specified | ~1180 |

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to be similar to that of hydroquinone, with modifications due to the hydroxymethyl substituents. Hydroquinone itself exhibits absorption maxima around 194 nm and 222 nm. chemsrc.com The introduction of hydroxymethyl groups may cause a slight bathochromic (red) shift of these absorption bands. The electronic transitions are primarily π → π* transitions within the benzene ring. The presence of hydroxyl and hydroxymethyl groups, which are auxochromes, can influence the position and intensity of these bands. In different solvents, shifts in the absorption maxima may be observed due to solvent-solute interactions.

Conformational Analysis and Stereochemical Investigations

The conformational flexibility of this compound primarily involves the rotation around the C-C and C-O single bonds of the hydroxymethyl and hydroxyl substituents.

The orientation of the two hydroxymethyl groups and the two hydroxyl groups relative to the benzene ring can be investigated using computational modeling and, to some extent, by advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy. Theoretical calculations on related molecules, such as 2,5-di-tert-butyl-hydroquinone, have been used to determine the most stable conformers by considering steric and electronic effects. nih.gov For this compound, the rotational barriers of the hydroxymethyl groups are expected to be relatively low. Intramolecular hydrogen bonding between the phenolic hydroxyl groups and the adjacent hydroxymethyl groups could influence the preferred conformation, potentially leading to a more planar arrangement of these substituents with respect to the benzene ring. The study of disubstituted cyclohexanes shows that steric interactions, such as 1,3-diaxial interactions, play a crucial role in determining conformational preferences, a principle that can be extended to substituted benzenes.

Theoretical and Computational Investigations of 2,5 Bis Hydroxymethyl Benzene 1,4 Diol

Quantum Chemical Calculations (Density Functional Theory and Time-Dependent DFT)

There are no specific studies found that have performed Density Functional Theory (DFT) or Time-Dependent DFT (TD-DFT) calculations on 2,5-bis(hydroxymethyl)benzene-1,4-diol. Such studies on analogous but distinct molecules, like 2,5-bis(2-benzothiazolyl)hydroquinone, have been conducted to investigate their structural and photophysical behaviors upon excitation. researchgate.net These studies typically involve optimizing the molecular geometry and calculating electronic properties. researchgate.net

Electronic Structure and Reactivity Predictions

Detailed predictions of the electronic structure and reactivity for this compound based on quantum chemical calculations are not available in the current body of scientific literature. Generally, DFT calculations can provide insights into the distribution of electron density, molecular orbitals (such as the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital), and electrostatic potential, which are all crucial for predicting a molecule's reactivity.

Spectroscopic Property Simulations

Simulations of the spectroscopic properties (e.g., UV-Vis, IR, NMR spectra) of this compound using methods like TD-DFT have not been reported. For related compounds, TD-DFT has been used to calculate vertical excitation and emission wavelengths, showing good correlation with experimental values. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

There is no published research focusing on molecular dynamics simulations to investigate the dynamic behavior of this compound. MD simulations are a valuable tool for understanding the conformational changes and movement of molecules over time in different environments, but this has not been applied to the specific compound .

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

While the structure of this compound, with its hydroxyl and hydroxymethyl groups and an aromatic ring, suggests the potential for significant intermolecular interactions such as hydrogen bonding and π-π stacking, specific computational analyses of these interactions for this molecule are not documented. Studies on other substituted benzene (B151609) derivatives have shown that such interactions play a crucial role in their self-assembly and crystal packing. nih.govnih.gov The presence of both hydrogen-bond donors (hydroxyl groups) and an aromatic system capable of π-π interactions makes this an area ripe for future investigation.

Reaction Mechanism Elucidation and Potential Energy Surface Mapping

There are no studies that elucidate the reaction mechanisms or map the potential energy surfaces for reactions involving this compound. Such computational investigations are critical for understanding the pathways of chemical transformations, for example, in polymerization reactions where this diol could potentially serve as a monomer.

Emerging Research Directions and Future Perspectives for 2,5 Bis Hydroxymethyl Benzene 1,4 Diol

Development of Novel Derivatives with Tailored Functionality

The two primary alcohol functionalities and the phenolic hydroxyl groups on the benzene (B151609) ring of 2,5-bis(hydroxymethyl)benzene-1,4-diol serve as versatile handles for the synthesis of a wide array of novel derivatives. Research in this area is focused on modifying the core structure to impart specific properties, such as enhanced solubility, thermal stability, or the introduction of new reactive sites for further functionalization.

One approach to creating derivatives involves the etherification or esterification of the hydroxymethyl groups. For instance, derivatives such as 2,5-bis(hexyloxy)-1,4-bis(hydroxymethyl)benzene and 2,5-bis(octyloxy)-1,4-bis(hydroxymethyl)benzene have been synthesized. These modifications, by introducing longer alkyl chains, can significantly alter the compound's solubility in organic solvents and its compatibility with various polymer matrices.

Another avenue for derivatization lies in the modification of the hydroquinone (B1673460) moiety itself. The synthesis of compounds like 2,5-bis(morpholinomethyl)hydroquinone and 2,5-bis(1,1,3,3-tetramethylbutyl)hydroquinone demonstrates the potential to introduce nitrogen-containing groups or bulky alkyl substituents. guidechem.comspecialchem.comsigmaaldrich.com Such derivatives can exhibit altered electronic properties, antioxidant capabilities, and potential for coordination chemistry. Furthermore, the synthesis of halogenated derivatives, such as 2,5-dichloro-3,6-bis(dibenzylamino)-p-hydroquinone , opens up possibilities for creating molecules with unique packing structures and potential applications in materials science. nih.gov

The development of these novel derivatives is crucial for expanding the application scope of this compound, allowing for the fine-tuning of its properties to meet the demands of specific applications, from advanced polymers to functional materials.

| Derivative Name | Modifying Group | Potential Property Change |

| 2,5-bis(hexyloxy)-1,4-bis(hydroxymethyl)benzene | Hexyloxy groups | Increased solubility in nonpolar solvents |

| 2,5-bis(octyloxy)-1,4-bis(hydroxymethyl)benzene | Octyloxy groups | Enhanced compatibility with polymer matrices |

| 2,5-bis(morpholinomethyl)hydroquinone | Morpholinomethyl groups | Altered electronic and coordination properties |

| 2,5-bis(1,1,3,3-tetramethylbutyl)hydroquinone | Tetramethylbutyl groups | Increased steric hindrance and antioxidant activity |

| 2,5-dichloro-3,6-bis(dibenzylamino)-p-hydroquinone | Dichloro and dibenzylamino groups | Modified crystal packing and electronic properties |

Catalytic Applications in Organic Transformations

The inherent reactivity of the hydroxyl groups in this compound suggests its potential utility in various catalytic organic transformations. While direct catalytic applications of this specific compound are not yet widely reported, its structural motifs are found in ligands and organocatalysts, indicating a promising area for future research.

The vicinal hydroxyl and hydroxymethyl groups could serve as a bidentate ligand for metal centers, potentially enabling stereoselective transformations. The development of chiral catalysts derived from this diol could be a fruitful area of investigation. For instance, related benzene-diamine derivatives have been successfully employed in the synthesis of bifunctional organocatalysts. mdpi.com This suggests that this compound could serve as a scaffold for new classes of catalysts.

Furthermore, the hydroquinone moiety is redox-active, which opens up the possibility of its use in catalytic cycles involving electron transfer processes. Its derivatives could potentially act as organocatalysts for specific oxidation or reduction reactions.

A related area of interest is the catalytic upgrading of structurally similar compounds. For example, the catalytic coupling of 1,4-benzenedimethanol with ethanol has been demonstrated to proceed via a hydrogen-borrowing mechanism using a ruthenium catalyst. chemrxiv.org This type of transformation highlights the potential for the hydroxymethyl groups on the this compound to participate in similar catalytic upgrading processes to produce value-added chemicals. The presence of the additional hydroxyl groups on the benzene ring could influence the catalytic activity and selectivity in such reactions.

Integration into Responsive and Smart Materials

"Smart" or "responsive" materials, which can change their properties in response to external stimuli such as light, temperature, or pH, are at the forefront of materials science. mdpi.comwisc.edu The rigid and functional nature of this compound makes it an attractive building block for the creation of such materials.

The diol functionality allows for its incorporation into polymer backbones, such as polyesters and polyurethanes. The rigidity of the benzene ring can impart thermal stability and mechanical strength to the resulting polymers. By co-polymerizing with flexible linkers, it is possible to create materials with tailored mechanical properties.

The hydroquinone unit offers a platform for introducing responsive elements. For example, the phenolic hydroxyl groups can be functionalized with stimuli-responsive moieties. The redox activity of the hydroquinone itself could be exploited to create electro-active or redox-responsive polymers.

While direct examples of this compound in smart materials are scarce, research on its furan analogue, BHMF, provides valuable insights. BHMF has been used to create self-healing polymers and shape-memory materials. chemsrc.com For instance, furan-based polyesters have been cross-linked through reversible Diels-Alder reactions, imparting self-healing properties to the material. nih.gov Given the structural similarities, it is conceivable that analogous strategies could be applied to polymers derived from this compound, with the benzene ring offering a different set of electronic and steric properties that could influence the responsiveness of the final material.

Sustainable Chemical Transformations and Biomass Utilization

The production of aromatic compounds from renewable biomass resources is a cornerstone of sustainable chemistry. google.comnih.gov While the direct synthesis of this compound from lignocellulosic biomass is a complex challenge, it represents a significant long-term goal. Current research in biomass conversion primarily focuses on the production of furan-based platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF). nih.gov

HMF can be catalytically converted to 2,5-bis(hydroxymethyl)furan (BHMF), a key bio-based diol. researchgate.netresearchgate.netmdpi.com The extensive research into the catalytic systems for this transformation, including thermocatalytic, biocatalytic, and electrocatalytic methods, provides a strong foundation for developing routes to other bio-based diols. researchgate.netresearchgate.netmdpi.com

The conversion of biomass-derived intermediates into aromatic compounds is an active area of research. google.com Processes are being developed to convert biomass-derived sugars and other platform molecules into benzene, toluene, and xylenes (BTX). The targeted synthesis of functionalized aromatics like this compound from biomass would be a significant advancement. This could potentially be achieved through multi-step catalytic processes that involve the formation of aromatic rings from biomass-derived precursors followed by hydroxymethylation and hydroxylation.

Q & A

Q. What are the key spectroscopic techniques for characterizing 2,5-bis(Hydroxymethyl)benzene-1,4-diol, and how are they optimized for structural validation?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the positions of hydroxymethyl (-CH₂OH) and diol (-OH) groups on the benzene ring. Infrared (IR) spectroscopy identifies hydrogen-bonding interactions between hydroxyl groups. High-resolution mass spectrometry (HRMS) confirms molecular weight and purity. For chromatographic analysis, reverse-phase HPLC with UV detection (e.g., at 254 nm) is recommended, using acetonitrile/water gradients to resolve polar derivatives. Ensure anhydrous conditions during sample preparation to prevent oxidation of hydroxymethyl groups .

Q. How can synthetic routes for this compound derivatives be designed to enhance yield and selectivity?

Methodological Answer: Friedel-Crafts alkylation or hydroxymethylation of hydroquinone derivatives (e.g., benzene-1,4-diol) using formaldehyde under acidic catalysis can introduce hydroxymethyl groups. Optimize stoichiometry (2:1 molar ratio of formaldehyde to hydroquinone) and reaction time (6–8 hours at 60°C) to minimize over-alkylation. Purification via recrystallization in ethanol/water mixtures removes unreacted precursors. Monitor progress with thin-layer chromatography (TLC) using silica gel plates and UV visualization .

Advanced Research Questions

Q. What role does tautomerism play in modulating the optoelectronic properties of this compound-based covalent organic frameworks (COFs)?

Methodological Answer: The hydroxymethyl and diol groups enable keto-enol tautomerism, which alters π-conjugation and charge-transfer dynamics in COFs. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict the stability of tautomeric forms and their electronic band structures. Experimentally, humidity-controlled UV-Vis spectroscopy reveals redshifted absorption bands (e.g., ~450 nm) under saturated H₂O vapor due to tautomer-induced exciton delocalization. Oriented COF films on fused silica substrates are ideal for studying anisotropic charge transport .

Q. How do substituents influence the excited-state intramolecular proton transfer (ESIPT) kinetics of this compound derivatives?

Methodological Answer: Electron-withdrawing groups (e.g., -NO₂) at the 2- and 5-positions strengthen intramolecular hydrogen bonds, accelerating ESIPT rates. Time-resolved fluorescence spectroscopy (nanosecond to femtosecond regimes) quantifies proton transfer kinetics. Comparative studies using time-dependent DFT (TD-DFT) with polarizable continuum models (PCM) simulate solvent effects. For example, in acetonitrile, the ESIPT barrier decreases by 15% compared to non-polar solvents, enabling tunable luminescence for organic lasers .

Q. What computational strategies predict the environmental stability and degradation pathways of this compound in aqueous systems?

Methodological Answer: Molecular dynamics (MD) simulations with explicit water molecules model hydrolysis and oxidation pathways. Quantum mechanical calculations (e.g., M06-2X/def2-TZVP) identify reactive sites for radical attack (e.g., hydroxyl groups). Accelerated aging studies under UV irradiation (254 nm) coupled with LC-MS/MS detect degradation products like 2,5-diformylbenzene-1,4-diol. Ecotoxicity assays using Daphnia magna assess acute toxicity (LC₅₀) and inform risk mitigation strategies .

Methodological Design & Data Analysis

Q. How can researchers resolve contradictions in reported hydrogen-bonding strengths of this compound across experimental and computational studies?

Methodological Answer: Discrepancies often arise from solvent polarity and temperature effects. Use variable-temperature NMR in DMSO-d₆ to probe hydrogen-bond dissociation energies. Complement with attenuated total reflectance (ATR)-IR spectroscopy to measure O-H stretching frequencies (3200–3600 cm⁻¹). Cross-validate with DFT-derived vibrational spectra (e.g., using the CAM-B3LYP functional) to reconcile experimental and theoretical data. Statistical error analysis (e.g., bootstrapping) quantifies uncertainty in bond-length measurements .

Q. What experimental designs are optimal for studying the polymerizability of this compound in polyester polyols?

Methodological Answer: Polycondensation with dicarboxylic acids (e.g., adipic acid) at 180–200°C under nitrogen atmosphere prevents oxidation. Monitor molecular weight growth via gel permeation chromatography (GPC) and end-group titration. Differential scanning calorimetry (DSC) measures glass transition temperatures (Tg) to correlate branching density with thermal stability. For hydrolytic stability testing, incubate polymers at 85°C/85% relative humidity and track mass loss/FTIR spectral changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.